molecular formula C23H16O6.C13H16N2O<br>C36H32N2O7 B1677837 Oxantel pamoate CAS No. 68813-55-8

Oxantel pamoate

Cat. No.: B1677837
CAS No.: 68813-55-8
M. Wt: 604.6 g/mol
InChI Key: CCOAINFUFGBHBA-UETGHTDLSA-N
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Mechanism of Action

Target of Action

Oxantel pamoate primarily targets the nicotinic acetylcholine receptors (nAChR) of gastrointestinal parasites . These receptors play a crucial role in the neuromuscular function of these parasites.

Mode of Action

This compound acts as a depolarizing neuromuscular blocking agent . It opens nonselective cation channels and induces activation of the nicotinic acetylcholine receptors . This interaction leads to a sustained muscular contraction in the parasites, which is much stronger than that caused by acetylcholine .

Biochemical Pathways

The activation of the nicotinic acetylcholine receptors by this compound leads to spastic paralysis of the worms . This paralysis disrupts the normal biochemical pathways of the parasites, leading to their death .

Pharmacokinetics

This compound acts locally in the human gastrointestinal tract . The drug is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use . These properties ensure that the drug remains concentrated at the site of action, enhancing its effectiveness against the parasites.

Result of Action

The result of this compound’s action is the expulsion of the paralyzed worms from the host’s body . This expulsion is due to the spastic paralysis induced by the drug, which incapacitates the worms and leads to their removal .

Action Environment

The action of this compound is influenced by the environment within the human gastrointestinal tract . The local action of the drug means that its efficacy and stability can be affected by factors such as pH levels and the presence of other substances in the gut. The drug has been found to be safe and efficacious in this environment .

Biochemical Analysis

Biochemical Properties

Oxantel pamoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the nicotinic acetylcholine receptor (nAChR) in parasitic worms. By binding to these receptors, this compound causes a sustained depolarization of the neurons, leading to spastic paralysis of the parasites . Additionally, this compound has been shown to inhibit fumarate reductase in some pathogenic bacteria, disrupting their metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In parasitic worms, it disrupts normal neuromuscular function by causing sustained muscular contraction, leading to paralysis and eventual death of the parasites . This compound also influences cell signaling pathways by interacting with nAChRs, which are crucial for neurotransmission. In bacteria, the inhibition of fumarate reductase by this compound affects cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nAChRs on the neurons of parasitic worms. This binding leads to a continuous influx of ions, causing sustained depolarization and paralysis of the worms . Additionally, this compound inhibits fumarate reductase in bacteria, which is essential for their anaerobic respiration . This inhibition disrupts the electron transport chain, leading to reduced energy production and bacterial death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable and shows low permeability and low systemic bioavailability after oral administration . This stability ensures that high concentrations of the drug reach the large intestine, where it exerts its anthelmintic effects. Long-term studies have shown that this compound remains effective against Trichuris trichiura with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 15 to 55 mg/kg for effective treatment of Trichuris spp. infections . At higher doses, this compound has been shown to cause mild adverse effects such as nausea, vomiting, diarrhea, and loss of appetite . The compound is well-tolerated in animals due to its low toxicity and reduced absorption into the bloodstream .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as fumarate reductase. This interaction disrupts the electron transport chain in bacteria, leading to reduced energy production . The compound is metabolically stable and shows low systemic bioavailability, ensuring that it remains active in the gastrointestinal tract where it is needed .

Transport and Distribution

This compound is transported and distributed primarily within the gastrointestinal tract. Due to its low permeability and low systemic bioavailability, the compound remains localized in the gut, where it exerts its anthelmintic effects . This localization is beneficial for targeting intestinal parasites while minimizing systemic exposure and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the neurons of parasitic worms and the bacterial cells it targets. In parasitic worms, this compound binds to nAChRs on the neuronal membranes, leading to sustained depolarization and paralysis . In bacteria, the compound inhibits fumarate reductase, affecting the electron transport chain and energy production . This targeted localization ensures the efficacy of this compound against its intended pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxantel pamoate is synthesized through a series of chemical reactions involving the formation of its active ingredient, oxantel, and its combination with pamoic acid. The synthetic route typically involves the following steps:

    Formation of Oxantel: The synthesis of oxantel involves the reaction of 3-hydroxyphenylacetonitrile with 1-methyl-2-pyrrolidinone in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to yield oxantel.

    Combination with Pamoic Acid: Oxantel is then combined with pamoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxantel pamoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted this compound compounds .

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAINFUFGBHBA-UETGHTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68813-55-8
Record name Oxantel pamoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68813-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxantel pamoate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXANTEL PAMOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296
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Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1)
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Record name OXANTEL PAMOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of oxantel pamoate against helminths?

A1: While the exact mechanism of action remains unclear, research suggests that this compound, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.

Q2: Which helminth infection is this compound most effective against?

A2: this compound demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].

Q3: Is this compound effective against all stages of Trichuris trichiura?

A3: Research indicates that this compound is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].

Q4: What is the efficacy of this compound against other helminth infections like hookworm and Ascaris lumbricoides ?

A4: this compound exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].

Q5: How does the efficacy of this compound compare to other anthelmintics in clinical trials?

A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating this compound, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].

Q6: What is the bioavailability of this compound?

A6: this compound has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].

Q7: What is known about the absorption and metabolism of this compound?

A7: this compound is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].

Q8: Has the combination of this compound with other anthelmintics been studied in vivo?

A8: Yes, co-administration of this compound with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of this compound with tribendimidine and found no evidence of pharmacokinetic interaction [].

Q9: What is the molecular formula and weight of this compound?

A9: this compound has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].

Q10: Are there established analytical methods for the quantification of this compound?

A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological samples [, ].

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